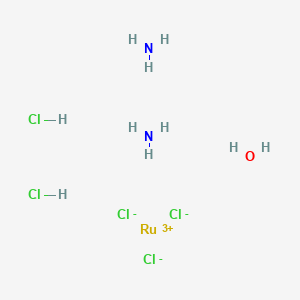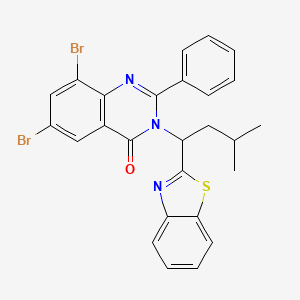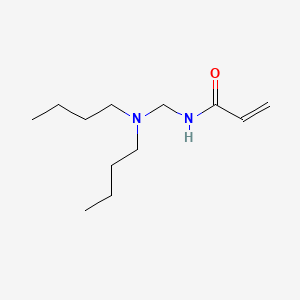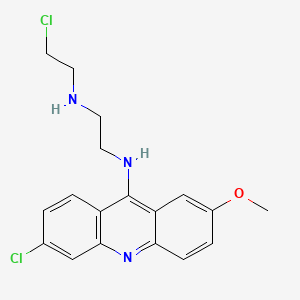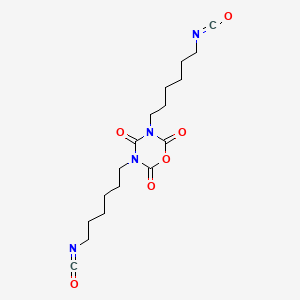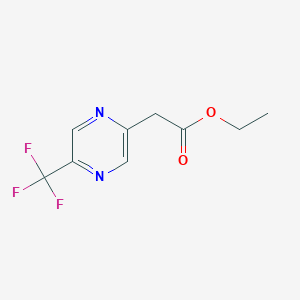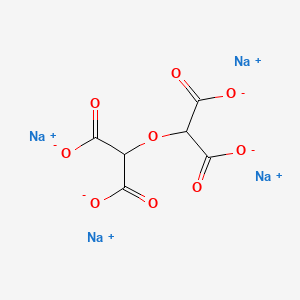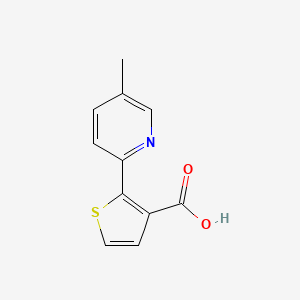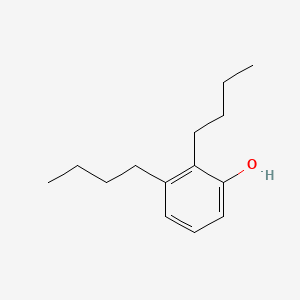![molecular formula C21H25N3 B13759858 N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine CAS No. 5430-95-5](/img/structure/B13759858.png)
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine is an organic compound with the molecular formula C21H25N3. It is known for its complex structure, which includes a quinoline ring system and a diethylamino group. This compound has various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine typically involves the reaction of 4-aminoquinoline with N,N-diethyl-4-aminobenzaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the diethylamino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(4-diethylaminophenyl)methyl]quinolin-4-amine: Similar structure but lacks the methyl group on the quinoline ring.
N-[(4-diethylaminophenyl)methyl]-2-(4-methylphenyl)acetamide: Contains an acetamide group instead of the quinoline ring.
Uniqueness
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine is unique due to its specific combination of a quinoline ring and a diethylamino group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
5430-95-5 |
|---|---|
Molekularformel |
C21H25N3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-[[4-(diethylamino)phenyl]methyl]-2-methylquinolin-4-amine |
InChI |
InChI=1S/C21H25N3/c1-4-24(5-2)18-12-10-17(11-13-18)15-22-21-14-16(3)23-20-9-7-6-8-19(20)21/h6-14H,4-5,15H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
BJOMRYYBSOHJLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=CC(=NC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
